Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester

Catalog No.
S3333902
CAS No.
108228-81-5
M.F
C12H18BrO3P
M. Wt
321.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-,...

CAS Number

108228-81-5

Product Name

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester

IUPAC Name

1-(bromomethyl)-4-(diethoxyphosphorylmethyl)benzene

Molecular Formula

C12H18BrO3P

Molecular Weight

321.15 g/mol

InChI

InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

POTHJMIRYNDASN-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)CBr)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CBr)OCC

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester is an organophosphorus compound characterized by its unique structure that includes a bromomethyl group attached to a phenyl ring and two ethyl ester groups. Its molecular formula is C12H18BrO3P, and it has a molecular weight of approximately 321.151 g/mol . This compound is part of a larger class of phosphonates, which are known for their diverse applications in agriculture, pharmaceuticals, and materials science.

The reactivity of phosphonic acid esters often involves hydrolysis, where the ester bonds are cleaved in the presence of water, resulting in the formation of phosphonic acids. In the case of diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate, hydrolysis can yield the corresponding phosphonic acid and ethanol:

Diethyl 4 bromomethyl phenyl methyl phosphonate+H2O 4 bromomethyl phenyl methylphosphonic acid+2EtOH\text{Diethyl 4 bromomethyl phenyl methyl phosphonate}+H_2O\rightarrow \text{ 4 bromomethyl phenyl methylphosphonic acid}+2\text{EtOH}

Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, making it a potential precursor for further chemical modifications.

Phosphonic acids and their derivatives have been studied for various biological activities, including antimicrobial and antiviral properties. The presence of the bromomethyl group may enhance biological activity by increasing lipophilicity or facilitating interactions with biological targets. Some studies indicate that similar compounds exhibit inhibitory effects on certain enzymes and pathways relevant to disease processes .

The synthesis of diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate typically involves several steps:

  • Formation of Bromomethyl Phenyl Compound: Starting from bromobenzene, a nucleophilic substitution reaction can introduce the bromomethyl group.
  • Phosphorylation: The bromomethyl phenyl compound can then react with diethyl phosphite under acidic conditions to form the desired phosphonate.
  • Purification: The product is purified through distillation or chromatography to obtain high purity levels.

This multi-step synthesis allows for the introduction of various functional groups that can be tailored for specific applications.

Diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate finds applications in several fields:

  • Agriculture: As a potential pesticide or herbicide due to its biological activity.
  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Materials Science: In the development of flame retardants or as a plasticizer in polymer formulations.

Research into interaction studies involving diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate often focuses on its binding affinity to various biological targets. Studies suggest that phosphonates can interact with enzymes such as acetylcholinesterase, potentially leading to inhibition. This interaction profile makes them candidates for further investigation in drug development and toxicology studies .

Several compounds share structural similarities with diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Diethyl phenylphosphonateC10H15O3PLacks bromine; used in similar applications
Diethyl 4-bromophenylphosphonateC10H14BrO3PSimilar structure; variations in biological activity
Diethyl 4-(aminophenyl)phosphonateC12H18NBrO3PContains an amino group; different biological properties

These compounds illustrate variations in functional groups that can significantly affect their reactivity and biological activity, highlighting the uniqueness of diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate.

XLogP3

2.3

Dates

Modify: 2023-07-26

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